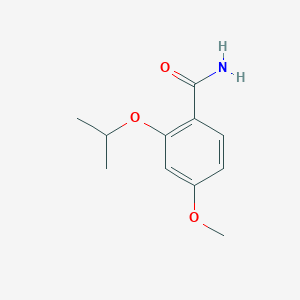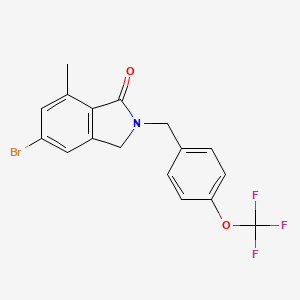
2,5,5-Trimethyl-cyclohex-3-enone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,5-Trimethyl-cyclohex-3-enone is an organic compound with the molecular formula C9H14O. It is a derivative of cyclohexenone, characterized by the presence of three methyl groups at positions 2 and 5 on the cyclohexene ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5,5-Trimethyl-cyclohex-3-enone can be synthesized through several methods. One common approach involves the dehydrogenation of 2,5,5-trimethyl-cyclohexanone using a palladium catalyst. The reaction typically occurs under mild conditions, with the presence of hydrogen gas to facilitate the removal of hydrogen atoms from the cyclohexanone ring.
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of 2,5,5-trimethyl-cyclohexanol. This process uses oxidizing agents such as hydrogen peroxide or oxygen in the presence of a catalyst like vanadium pentoxide. The reaction is carried out at elevated temperatures and pressures to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions
2,5,5-Trimethyl-cyclohex-3-enone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it back to 2,5,5-trimethyl-cyclohexanone.
Substitution: The enone group allows for nucleophilic addition reactions, such as Michael addition, where nucleophiles add to the β-carbon of the enone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as organocopper compounds and Grignard reagents are employed for nucleophilic addition.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: 2,5,5-Trimethyl-cyclohexanone.
Substitution: Various substituted cyclohexenones depending on the nucleophile used.
Applications De Recherche Scientifique
2,5,5-Trimethyl-cyclohex-3-enone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5,5-trimethyl-cyclohex-3-enone involves its ability to undergo nucleophilic addition reactions due to the presence of the enone group. This group makes the compound electrophilic, allowing it to react with nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexenone: A simpler enone without the methyl substitutions.
2-Hydroxy-3,5,5-trimethyl-cyclohex-2-enone: A hydroxylated derivative with similar structural features.
4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone: Another derivative with additional functional groups.
Uniqueness
2,5,5-Trimethyl-cyclohex-3-enone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of three methyl groups enhances its stability and influences its reactivity in various chemical reactions.
Propriétés
Numéro CAS |
58795-34-9 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
2,5,5-trimethylcyclohex-3-en-1-one |
InChI |
InChI=1S/C9H14O/c1-7-4-5-9(2,3)6-8(7)10/h4-5,7H,6H2,1-3H3 |
Clé InChI |
IVSKDXCSHZLVON-UHFFFAOYSA-N |
SMILES canonique |
CC1C=CC(CC1=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol](/img/structure/B13939533.png)


![2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline](/img/structure/B13939546.png)
![Tricyclo[4.2.2.0~1,6~]decane](/img/structure/B13939555.png)







